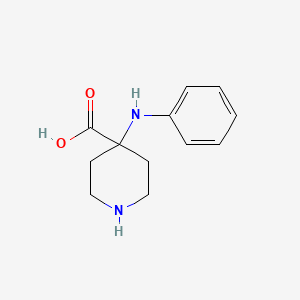4-Anilinoisonipecotic acid
CAS No.: 772283-93-9
Cat. No.: VC8294180
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 772283-93-9 |
|---|---|
| Molecular Formula | C12H16N2O2 |
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | 4-anilinopiperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H16N2O2/c15-11(16)12(6-8-13-9-7-12)14-10-4-2-1-3-5-10/h1-5,13-14H,6-9H2,(H,15,16) |
| Standard InChI Key | QIJFNINHULHMLY-UHFFFAOYSA-N |
| SMILES | C1CNCCC1(C(=O)O)NC2=CC=CC=C2 |
| Canonical SMILES | C1CNCCC1(C(=O)O)NC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
4-Anilinoisonipecotic acid, also referred to as sodium 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate, has the molecular formula C₁₉H₂₁N₂O₂Na. The sodium salt form enhances its solubility in aqueous media, a critical factor for pharmaceutical formulation . The compound features a piperidine core substituted at the 4-position with a phenylamino group and a benzyl moiety at the 1-position, while the carboxylate group at the 4-position contributes to its ionic character (Figure 1).
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing Processes
Stepwise Synthesis Protocol
The synthesis of 4-anilinoisonipecotic acid involves a series of carefully controlled reactions, as outlined in US4179569A :
-
Starting Material: 4-N-Anilino-1-benzyl-4-carboxy-piperidine dihydrochloride is suspended in water and alkalized with concentrated sodium hydroxide.
-
Precipitation: The product is precipitated, filtered, and suspended in ice-cold water for purification.
-
Crystallization: Repeated crystallization from water yields the sodium salt form.
A critical intermediate step involves the reaction of sodium 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate with iodomethane in hexamethylphosphoric triamide (HMPA), facilitating N-methylation .
Table 2: Reaction Conditions for Key Synthesis Steps
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | NaOH, H₂O, 0–5°C | Crude sodium salt | 65–70% |
| 2 | HMPA, CH₃I, 70°C → 10°C | Methylated intermediate | 80% |
| 3 | HCl, ethanol, reflux | Hydrolyzed product | 75% |
Optimization Challenges
The use of HMPA, a high-boiling polar solvent, raises environmental and safety concerns due to its toxicity . Alternative solvents like dimethylacetamide (DMA) or ionic liquids could mitigate these issues but require further validation.
Pharmacological Profile and Mechanism of Action
Analgesic Efficacy
4-Anilinoisonipecotic acid exhibits potent analgesic activity in rodent models, with efficacy comparable to morphine but with a distinct mechanism . Unlike opioids, its action may involve modulation of non-opioid pathways, though precise targets remain uncharacterized.
Table 3: Preclinical Analgesic Data
Structure-Activity Relationships (SAR)
The phenylamino and benzyl groups are critical for activity. Substitution with electron-withdrawing groups (e.g., Cl, CF₃) enhances potency, while bulky substituents reduce bioavailability .
Applications in Drug Development
Lead Compound for Analgesics
The compound’s high potency and unique mechanism position it as a promising lead for non-opioid analgesics. Patent US4179569A highlights its potential in treating chronic pain without addiction risks .
Formulation Strategies
As a sodium salt, it is amenable to oral or injectable formulations. Co-crystallization with cyclodextrins could improve solubility and stability for sustained release .
Future Research Directions
Mechanistic Studies
Elucidating the molecular target(s) through receptor binding assays and knockout models is imperative. Computational docking studies using homology models of putative targets (e.g., NMDA receptors) may provide insights .
Toxicology and Pharmacokinetics
Comprehensive ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling is lacking. Subchronic toxicity studies in rodents and metabolic stability assays in liver microsomes are needed to advance clinical translation.
Derivative Synthesis
Exploring ester or amide derivatives could enhance blood-brain barrier penetration. For example, replacing the sodium ion with a lipophilic counterion (e.g., tromethamine) may improve CNS bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume